molecular formula C13H22N2O B2954430 (Pentan-3-yl)[2-(pyridin-3-yloxy)propyl]amine CAS No. 1247654-31-4

(Pentan-3-yl)[2-(pyridin-3-yloxy)propyl]amine

Cat. No.: B2954430
CAS No.: 1247654-31-4
M. Wt: 222.332
InChI Key: SMGCSWWCPNUQQW-UHFFFAOYSA-N
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Description

(Pentan-3-yl)[2-(pyridin-3-yloxy)propyl]amine is an organic compound that features a pentan-3-yl group attached to a 2-(pyridin-3-yloxy)propylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Pentan-3-yl)[2-(pyridin-3-yloxy)propyl]amine typically involves the reaction of pentan-3-ylamine with 2-(pyridin-3-yloxy)propyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions, improved safety, and higher yields. The reactants are continuously fed into a reactor where they mix and react, and the product is continuously removed, purified, and collected.

Chemical Reactions Analysis

Types of Reactions

(Pentan-3-yl)[2-(pyridin-3-yloxy)propyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-3-yloxy group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium iodide in acetone at room temperature.

Major Products Formed

    Oxidation: Corresponding oxides and ketones.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine derivatives with various functional groups.

Scientific Research Applications

(Pentan-3-yl)[2-(pyridin-3-yloxy)propyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (Pentan-3-yl)[2-(pyridin-3-yloxy)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (Pentan-3-yl)[2-(pyridin-2-yloxy)propyl]amine
  • (Pentan-3-yl)[2-(pyridin-4-yloxy)propyl]amine
  • (Pentan-3-yl)[2-(pyridin-3-yloxy)ethyl]amine

Uniqueness

(Pentan-3-yl)[2-(pyridin-3-yloxy)propyl]amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the pyridin-3-yloxy group allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-(2-pyridin-3-yloxypropyl)pentan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-4-12(5-2)15-9-11(3)16-13-7-6-8-14-10-13/h6-8,10-12,15H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGCSWWCPNUQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCC(C)OC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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